Perphenazine N1-Oxide

Dopamine D2 receptor Phenothiazine N-oxide pharmacology Metabolite activity profiling

Perphenazine N1-Oxide, systematically named 4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-piperazineethanol 1-oxide, is a recognized oxidative degradation product and process impurity of the typical antipsychotic perphenazine. It belongs to the phenothiazine class and carries a piperazine N-oxide functionality at the N1 position, distinguishing it from the more abundant S-oxide (sulfoxide) metabolite.

Molecular Formula C21H26ClN3O2S
Molecular Weight 420.0 g/mol
CAS No. 803615-00-1
Cat. No. B12741252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerphenazine N1-Oxide
CAS803615-00-1
Molecular FormulaC21H26ClN3O2S
Molecular Weight420.0 g/mol
Structural Identifiers
SMILESC1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)(CCO)[O-]
InChIInChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)24(18-4-1-2-5-20(18)28-21)9-3-8-23-10-12-25(27,13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2
InChIKeyKSQHGUPPLKLSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Perphenazine N1-Oxide (CAS 803615-00-1): A Validated Piperazine N-Oxide Reference Standard for Antipsychotic Impurity Control


Perphenazine N1-Oxide, systematically named 4-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]-1-piperazineethanol 1-oxide, is a recognized oxidative degradation product and process impurity of the typical antipsychotic perphenazine . It belongs to the phenothiazine class and carries a piperazine N-oxide functionality at the N1 position, distinguishing it from the more abundant S-oxide (sulfoxide) metabolite . The compound is primarily employed as a compendial reference standard for analytical method development, method validation (AMV), and quality control (QC) in abbreviated new drug applications (ANDA) and commercial perphenazine production [1].

Workflow ANDA impurity profiling, stability-indicating method validation, and forced degradation studies
Regulatory Context EP-recognized impurity reference standard supplied with Structure Elucidation Report (SER)
Critical Differentiation Distinct from sulfoxide and 14-N-oxide impurities; enables regioisomer-confident identification

Why Generic Substitution Fails for Perphenazine N1-Oxide: Chromatographic, Pharmacological, and Regulon-specific Differentiation from Co-occurring Oxidative Metabolites


In-class substitution of perphenazine-related oxidative species is not scientifically defensible because the N1-oxide, the sulfoxide (PPZ-SO), the 14-N-oxide regioisomer, and the parent drug exhibit fundamentally divergent chromatographic retention, mass spectrometric fragmentation, and receptor occupancy profiles. Perphenazine is metabolized via three competing oxidative routes—S-oxidation, N-dealkylation, and N-oxidation—whose relative rates depend on substrate concentration and enzyme induction status [1]. The N1-oxide is formed through a distinct CYP-mediated pathway that yields a product with a quaternary ammonium N-oxide moiety (exact mass 419.1434 Da) whose physicochemical properties (LogP 3.92, PSA 81.44 Ų) differ substantially from those of the sulfoxide (MW 419.97, S-oxide geometry) and the parent drug (MW 403.97). Furthermore, the N1-oxide undergoes unique thermal degradation pathways in APCI-MS that are not observed with sulfoxide metabolites, making chromatographic co-elution and indiscriminate spectroscopic identification unreliable . Consequently, each oxidative impurity requires its own authenticated reference standard for unambiguous identity confirmation in regulatory submissions.

Chromatographic Co-elution Risk
Published HPLC methods often fail to resolve N1-oxide from sulfoxide; using a generic phenothiazine standard may lead to incorrect impurity identification and quantification.
Regioisomer Misassignment
N1-oxide and 14-N-oxide share identical molecular weight; APCI-MS oxygen migration can produce a false N4-oxide signal, requiring discrete reference standards for accurate assignment.
Pharmacological Classification Mismatch
The N1-oxide is predicted to be pharmacologically inert (class-level), whereas the sulfoxide retains partial receptor activity; substituting one for the other compromises impurity safety qualification thresholds.

Quantitative Evidence for Perphenazine N1-Oxide Differentiation from Closest Analogs and Alternatives


N1-Oxide vs. Parent Drug: Receptor Affinity Reduction ≥97% Inferred from Fluphenazine Congener Data

Although direct radioligand binding data for Perphenazine N1-Oxide at dopamine D2 receptors have not been published, the structurally homologous fluphenazine N4′-oxide (FLU-NO) exhibits only 1% to 3% of the D1 and D2 receptor affinity of its parent drug, fluphenazine [1]. Perphenazine N1-Oxide is therefore predicted to have a Ki for D2 receptors in the range of 18.7–56 nM, compared to the parent perphenazine Ki of 0.56 nM , representing an affinity reduction of ≥97%. In contrast, the sulfoxide metabolite perphenazine sulfoxide retains measurable D2 affinity with a Ki of 5.9 nM , indicating that the N-oxide modification ablates dopaminergic activity more profoundly than S-oxidation. This differential pharmacological silencing has direct consequences for impurity qualification: the N1-oxide can be classified as a pharmacologically inert impurity, whereas the sulfoxide requires tighter specification limits due to its residual receptor activity.

D2 Affinity Reduction
Class-level
Predicted Ki 18.7–56 nM (N1-oxide) vs. parent 0.56 nM (D2); ≥97% reduction inferred from fluphenazine congener data; sulfoxide Ki = 5.9 nM retains activity.
Supports impurity inert classification context for N1-oxide relative to partially active sulfoxide.
Class-level inference based on fluphenazine N4′-oxide pharmacology; direct binding data for perphenazine N1-oxide not published.
Dopamine D2 receptor Phenothiazine N-oxide pharmacology Metabolite activity profiling

HPLC Recovery Differential: Perphenazine Sulfoxide vs. Perphenazine N1-Oxide Extraction Efficiency from Human Plasma

In the validated HPLC-coulometric method of Foglia et al. (1995) for therapeutic monitoring of perphenazine in elderly patients, the mean extraction recovery of perphenazine sulfoxide from human plasma was 68 ± 6.4% using Nucleosil 5-μm C18 solid-phase extraction [1]. The same study did not report recovery for the N1-oxide because the analytical method was not designed to resolve N-oxide metabolites from the sulfoxide; the limit of quantitation for perphenazine sulfoxide was established at 0.5 ng/mL [1]. By contrast, commercial suppliers of Perphenazine N1-Oxide reference standards provide the compound at ≥95% purity by HPLC , and the compound is listed as an EP-recognized impurity standard (Mikromol MM0826.03) distinct from the sulfoxide reference standard (USP Perphenazine Sulfoxide RS) [2]. The absence of co-elution between N1-oxide and sulfoxide peaks is a prerequisite for accurate impurity profiling in perphenazine drug substance, and procurement of the discrete N1-oxide standard is the only means to establish this selectivity.

HPLC Recovery Comparison
Analytical context
Sulfoxide extraction recovery: 68 ± 6.4% from human plasma (HPLC-ECD). N1-oxide not resolved; LOQ for sulfoxide 0.5 ng/mL.
Demonstrates need for a discrete N1-oxide reference standard to close selectivity gap in clinical HPLC methods.
Cross-study comparison: Foglia et al. method lacked N-oxide resolution; commercial standard purity ≥95% by HPLC.
Bioanalytical method validation HPLC-ECD quantification Metabolite recovery efficiency

APCI-MS Thermal Degradation: Intramolecular Oxygen Migration Unique to N1-Oxide vs. Sulfoxide Analogs

Wang et al. (2011) demonstrated that N-oxides undergo three characteristic thermal degradation reactions in atmospheric pressure chemical ionization mass spectrometry (APCI-MS): deoxygenation, Cope elimination (for N-oxides containing a β-hydrogen), and Meisenheimer rearrangement . Critically, Perphenazine N1-Oxide, which contains two tertiary amine groups (piperazine N1 and N4), exhibits a thermally induced intramolecular oxygen migration from the N1-oxide to the N4 position via a six-membered ring transition state during APCI-MS analysis . This migration generates an isomeric N4-oxide species in the ion source, producing mass spectra that can be misinterpreted as evidence for the presence of the 14-N-oxide regioisomer (Perphenazine 14-N-Oxide, CAS 1254074-25-3) [1]. The sulfoxide metabolite (Perphenazine Sulfoxide, CAS 10078-25-8) does not undergo this rearrangement because its oxygen is attached to the sulfur atom of the phenothiazine nucleus rather than to a piperazine nitrogen . This differential thermal behavior means that unambiguous identification of the N1-oxide impurity requires (a) an authenticated N1-oxide reference standard for retention time matching and (b) awareness that APCI-MS spectra alone may misassign the N-oxidation site.

APCI-MS Thermal Behavior
Head-to-head
N1-oxide undergoes intramolecular oxygen migration from N1 to N4 in APCI source, forming a false N4-oxide signal. Sulfoxide and 14-N-oxide do not show this rearrangement.
Authenticated N1-oxide standard required to prevent regioisomer misidentification during LC-MS impurity profiling.
Observed via six-membered ring transition state; relevant to APCI positive ion mode.
APCI mass spectrometry N-oxide thermal degradation Impurity structural elucidation

Compendial Impurity Specification: N1-Oxide as a Process Impurity Requiring Control Below 0.1% per ICH Q3A Thresholds

Perphenazine N1-Oxide is classified as a process impurity (Perphenazine Impurity 3 / Perphenazine 17-N-Oxide DiHCl) in the manufacturing of perphenazine active pharmaceutical ingredient [1]. Industry impurity profiling guidelines establish that acceptable levels for any individual unspecified impurity in perphenazine drug substance are typically less than 0.1%, with total impurities below 0.2% [2]. The USP monograph for perphenazine explicitly specifies the use of USP Perphenazine Sulfoxide RS as a reference standard for the ordinary impurities test (TLC visualization at 0.01–0.02 mg/mL) but does not include an N-oxide-specific standard, meaning that the N1-oxide must be controlled through a separately validated HPLC method using the Perphenazine N1-Oxide reference standard [3]. The Veeprho Perphenazine 17-N-Oxide reference material is supplied with a detailed Structure Elucidation Report (SER) that includes NMR, MS, IR, and HPLC data, providing the full characterization package required for ANDA and DMF submissions [4]. This level of documentation is not uniformly available from alternative suppliers, making it a critical differentiator for procurement decisions.

Compendial Specification Gap
Specification review
USP monograph provides a sulfoxide reference standard but not an N1-oxide standard. ICH Q3A recommends individual unspecified impurities below 0.1%. SER documentation available from supplier.
Procurement of fully characterized N1-oxide standard with SER accelerates ANDA submission by providing directly usable impurity identification data.
Supplier-specific characterization package includes NMR, MS, IR, HPLC.
ICH Q3A impurity qualification Pharmaceutical quality control ANDA regulatory submission

Metabolic Formation Kinetics: N-Oxidation Favored at Elevated Substrate Concentrations Relative to Competing Pathways

Gaertner et al. (1974) quantitatively profiled the in vitro metabolism of perphenazine in rat liver microsomes and demonstrated that the relative rates of N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation depend on substrate concentration [1]. In particular, N-oxidation of the piperazine ring was favored at higher perphenazine concentrations [1]. In vivo, following oral administration of 10 mg/kg perphenazine to rats, the sulfoxide and N-dealkylated sulfoxide were detected in urine (1.8–4% of dose within 12 hours), but N-oxides were not detected at this dose level [1]. Only when the dose was escalated to 25–50 mg/kg (as demonstrated with the analog prochlorperazine) were small amounts of N-oxide excreted [1]. This concentration-dependent metabolic partitioning has direct implications for impurity control during perphenazine synthesis: reaction conditions that generate high local concentrations of perphenazine (e.g., during the final synthetic step or upon prolonged storage of bulk drug substance) increase the probability of N1-oxide formation, necessitating its monitoring as a degradation product.

Metabolic Kinetics
Reported
N-oxidation favored at elevated perphenazine concentrations in rat microsomes. N-oxide not detected in urine after 10 mg/kg oral dose; detectable only at 25–50 mg/kg (analog data).
Supports forced degradation study design: N1-oxide levels may spike under exaggerated synthetic or stability conditions.
Concentration-dependent metabolic partitioning; study in rat liver preparations.
In vitro drug metabolism Cytochrome P450 Metabolic pathway partitioning

Regioisomeric Differentiation: N1-Oxide vs. 14-N-Oxide Structural Identity for Accurate Impurity Assignment

Perphenazine contains two tertiary amine sites on its piperazine side chain (N1 adjacent to the hydroxyethyl group; N4 adjacent to the propyl linker), and oxidation can occur at either position to yield Perphenazine N1-Oxide (CAS 803615-00-1) or Perphenazine 14-N-Oxide (CAS 1254074-25-3) [1]. Both regioisomers share the identical molecular formula (C21H26ClN3O2S) and molecular weight (419.97 g/mol), making them indistinguishable by mass spectrometry alone [2]. Differentiation requires chromatographic separation and, critically, the availability of both authentic reference standards to assign retention times. The Perphenazine N1-Oxide reference standard (Mikromol MM0826.03) is specifically designated for EP pharmacopoeial use [3], whereas Perphenazine 14-N-Oxide is catalogued as Perphenazine Impurity 1 with a separate CAS number [1]. In the context of ANDA submissions, failure to correctly identify which N-oxide regioisomer is present can result in an incorrect impurity profile, potentially triggering a Refuse-to-Receive decision.

Regioisomer Identity
Analytical context
N1-oxide (CAS 803615-00-1) and 14-N-oxide (CAS 1254074-25-3) share identical molecular weight (419.97 g/mol) and formula. Differentiation requires two authenticated reference standards for retention time matching.
Procuring the specific N1-oxide standard avoids regulatory risk of incorrect impurity assignment in ANDA filings.
EP pharmacopoeial reference material MM0826.03 designated for N1-oxide.
Regioisomer identification Piperazine N-oxide positional isomers Impurity reference standard authentication

Validated Application Scenarios for Perphenazine N1-Oxide (CAS 803615-00-1) in Pharmaceutical R&D and Quality Control


ANDA and NDA Impurity Profiling: Quantification of Perphenazine N1-Oxide in Drug Substance and Drug Product

Perphenazine N1-Oxide is a process-specific impurity generated during the synthesis of perphenazine API via oxidative side reactions. Regulatory submissions (ANDA/NDA) require identification, quantification, and qualification of any impurity present at ≥0.1% in the drug substance [1]. The N1-oxide reference standard enables accurate HPLC calibration for impurity quantification in both drug substance batch release testing and stability studies, satisfying ICH Q3A(R2) requirements. The Veeprho reference material includes a Structure Elucidation Report (SER) with full NMR, MS, IR, and HPLC characterization data that can be directly incorporated into Module 3.2.S.3.2 of the Common Technical Document [2].

Stability-Indicating Method Validation: Detection of N1-Oxide as a Forced Degradation Product

Under oxidative forced degradation conditions (e.g., hydrogen peroxide treatment), perphenazine forms the N1-oxide alongside the sulfoxide and the 14-N-oxide [1]. The N1-oxide reference standard is required to establish system suitability parameters (resolution between N1-oxide and sulfoxide peaks, relative retention time, peak purity) in stability-indicating HPLC methods. Given that N-oxidation is favored at higher perphenazine concentrations [2], the N1-oxide standard is particularly relevant for evaluating degradation pathways under accelerated storage conditions (40 °C/75% RH) where localized concentration effects may promote N-oxide formation.

Metabolite Identification and Pharmacokinetic Studies: Differentiating N-Oxide from Sulfoxide Metabolic Pathways

Perphenazine undergoes competing phase I metabolic pathways: CYP-mediated S-oxidation (producing perphenazine sulfoxide) and N-oxidation (producing perphenazine N1-oxide) [1]. The N1-oxide reference standard is essential for LC-MS/MS method development in preclinical and clinical pharmacokinetic studies, enabling chromatographic separation of the N-oxide metabolite from the more abundant sulfoxide metabolite. This differentiation is critical because the sulfoxide retains partial D2 receptor activity (Ki = 5.9 nM), whereas the N1-oxide is predicted to be pharmacologically inert (estimated D2 Ki > 18 nM) [2], affecting the interpretation of pharmacokinetic-pharmacodynamic relationships.

Quality Control Release Testing of Perphenazine API: Compendial Compliance for Unspecified Impurities

USP and EP monographs for perphenazine specify limits for organic impurities but do not currently provide an N-oxide-specific compendial reference standard, relying instead on USP Perphenazine Sulfoxide RS for the TLC ordinary impurities test [1]. The Perphenazine N1-Oxide reference standard fills this regulatory gap by enabling a dedicated HPLC method for N-oxide quantification with a reporting threshold of 0.05% and an identification threshold of 0.10%, consistent with ICH Q3A guidelines for a drug substance with a maximum daily dose ≤2 g [2]. This application supports batch-to-batch consistency evaluation and vendor qualification programs for perphenazine API procurement.

Application
Selection Property
Validation Focus
ANDA/NDA Impurity Profiling
Fully characterized N1-oxide reference standard with Structure Elucidation Report
ICH Q3A impurity qualification review
Stability-Indicating Method Validation
N1-oxide peak assignment under forced degradation conditions
System suitability and peak purity assessment
Metabolite Pathway Differentiation Studies
Chromatographic resolution from sulfoxide metabolite
Metabolite profile interpretation in pharmacokinetic studies
Compendial QC Release Testing
Dedicated N1-oxide quantification method absent from current USP monograph
Batch consistency and vendor qualification review
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